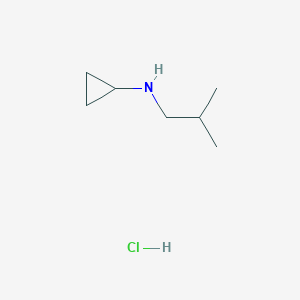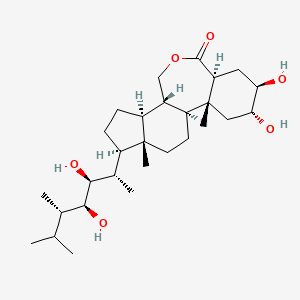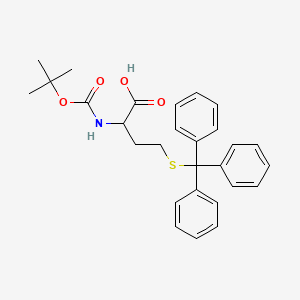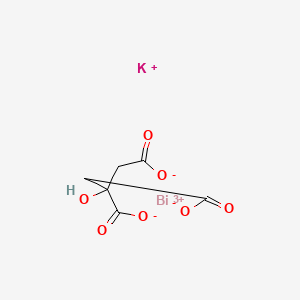
Syringetin-3-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Syringetin-3-O-glucoside is a flavonol glycoside, a type of polyphenolic compound found in various plants. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is known for its antioxidant properties and is found in red grapes, Lysimachia congestiflora, and Vaccinium uliginosum (bog billberries) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Syringetin-3-O-glucosid kann durch Glykosylierung von Syringetin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Syringetin mit einem geeigneten Glucosylspender unter sauren oder enzymatischen Bedingungen. Die Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) wurde erfolgreich zur präparativen Isolierung von Syringetin-3-O-glucosid aus natürlichen Quellen eingesetzt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Syringetin-3-O-glucosid erfolgt in der Regel durch Extraktion aus pflanzlichen Materialien, die reich an Flavonolen sind. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von einer Reinigung mittels Verfahren wie HSCCC und Hochleistungsflüssigkeitschromatographie (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Syringetin-3-O-glucosid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können unter basischen Bedingungen stattfinden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Chinonen führen, während Reduktion Dihydroderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Syringetin-3-O-glucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standard für analytische Methoden und bei der Untersuchung von Polyphenolverbindungen verwendet.
Biologie: Untersucht auf seine Rolle in pflanzlichen Abwehrmechanismen und seine antioxidativen Eigenschaften.
Medizin: Untersucht auf seine potenziellen krebshemmenden, entzündungshemmenden und neuroprotektiven Wirkungen.
Industrie: In der Lebensmittel- und Getränkeindustrie eingesetzt wegen seiner antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile
5. Wirkmechanismus
Syringetin-3-O-glucosid übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Es induziert die Differenzierung von menschlichen Osteoblasten über die Bone Morphogenetic Protein-2 (BMP-2) und die extrazelluläre signalregulierte Kinase 1/2 (ERK1/2) -Pfade . Zusätzlich wurde gezeigt, dass es alters- oder stressbedingte Signalwege moduliert, was zu seinen antioxidativen und entzündungshemmenden Eigenschaften beiträgt .
Ähnliche Verbindungen:
Isorhamnetin: Ein weiteres O-methyliertes Flavonol mit ähnlichen antioxidativen Eigenschaften.
Laricitrin: Strukturell ähnlich Syringetin, mit vergleichbaren biologischen Aktivitäten.
Ayanin: Ein weiteres Flavonolglycosid mit antioxidativen und entzündungshemmenden Eigenschaften
Einzigartigkeit: Syringetin-3-O-glucosid ist einzigartig aufgrund seines spezifischen Glykosylierungsmusters, das seine Löslichkeit und Bioverfügbarkeit erhöht. Dies macht es im Vergleich zu seinen nicht-glykosylierten Gegenstücken besonders effektiv in verschiedenen biologischen und medizinischen Anwendungen .
Wirkmechanismus
Syringetin-3-O-glucoside exerts its effects through various molecular targets and pathways. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways . Additionally, it has been shown to modulate aging- or stress-related pathways, contributing to its antioxidant and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Isorhamnetin: Another O-methylated flavonol with similar antioxidant properties.
Laricitrin: Structurally similar to syringetin, with comparable biological activities.
Ayanin: Another flavonol glycoside with antioxidant and anti-inflammatory properties
Uniqueness: Syringetin-3-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological and medicinal applications compared to its non-glycosylated counterparts .
Eigenschaften
Molekularformel |
C23H24O13 |
|---|---|
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1 |
InChI-Schlüssel |
JMFWYRWPJVEZPV-BZMFKJDCSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


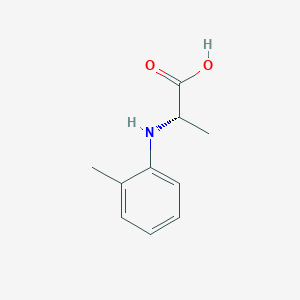
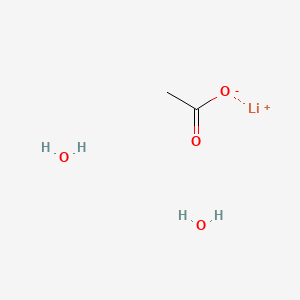
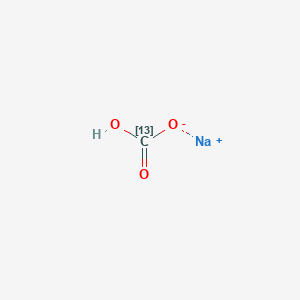
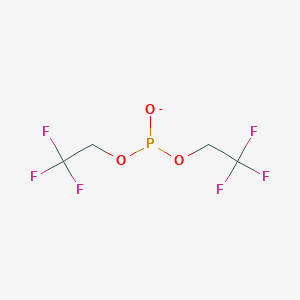

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)

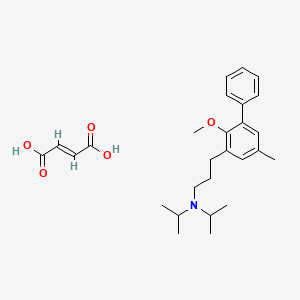
![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)

